4-Chloro-2-fluoro-5-nitrotoluene

Catalog No.
S794271
CAS No.
18349-11-6
M.F
C7H5ClFNO2
M. Wt
189.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoro-5-nitrotoluene

CAS Number

18349-11-6

Product Name

4-Chloro-2-fluoro-5-nitrotoluene

IUPAC Name

1-chloro-5-fluoro-4-methyl-2-nitrobenzene

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3

InChI Key

SJDPAVRCQNFVDM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]

Synthesis and Characterization:

4-Chloro-2-fluoro-5-nitrotoluene (4-Cl-2-F-5-NO2-toluene) is a chemical compound synthesized for various research purposes. Its synthesis is documented in scientific literature, with methods involving nitration of 4-chloro-2-fluorotoluene using various nitrating agents like nitric acid or mixed acid (nitric and sulfuric acid) []. Characterization techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound [].

Potential Applications:

Research suggests that 4-Cl-2-F-5-NO2-toluene possesses properties that make it a potential candidate for various scientific applications, although its specific uses are still under exploration. Here are some potential areas of investigation:

  • Pharmaceutical Research: The nitro group present in the molecule can be exploited for the development of new drugs. The introduction of fluorine and chlorine atoms can potentially alter the biological activity and other properties, making it suitable for further investigation in medicinal chemistry [].
  • Material Science: The compound's properties, such as its thermal stability and potential for chemical modification, could be explored for the development of new materials with specific functionalities. Research on using similar nitroaromatic compounds in the development of energetic materials is ongoing [].

4-Chloro-2-fluoro-5-nitrotoluene is an organic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol. It is characterized by the presence of a chloro group, a fluoro group, and a nitro group attached to a toluene backbone. This compound is typically found as a yellow to light brown crystalline solid and has been identified as hazardous due to its potential to cause skin and eye irritation, as well as respiratory issues upon exposure .

Typical of aromatic compounds. Key reactions include:

  • Nitration: The introduction of additional nitro groups through electrophilic aromatic substitution.
  • Halogenation: Further substitution reactions where halogens can be introduced or replaced.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions, which may alter the compound's biological activity and reactivity.

These reactions are often facilitated by specific reagents, such as concentrated sulfuric acid for nitration or hydrogen gas with palladium catalysts for reduction.

Several synthesis methods for 4-Chloro-2-fluoro-5-nitrotoluene have been reported:

  • Nitration of 2-Chloro-4-fluorotoluene: This method involves the nitration of 2-chloro-4-fluorotoluene using a mixture of concentrated sulfuric acid and potassium nitrate. The reaction is typically conducted at low temperatures to control the formation of the desired nitro product .
  • Bromination followed by Hydrolysis: Another approach includes brominating the compound in the presence of N-bromosuccinimide and then hydrolyzing it to yield various derivatives, including 4-Chloro-2-fluoro-5-nitrotoluene .
  • Direct Fluorination: Utilizing fluorinating agents under controlled conditions can also yield this compound directly from appropriate precursors.

4-Chloro-2-fluoro-5-nitrotoluene finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in proteomics research for biochemical applications, particularly in studying protein interactions and functions .
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Several compounds share structural similarities with 4-Chloro-2-fluoro-5-nitrotoluene. These include:

  • 2-Chloro-4-fluorotoluene - Lacks the nitro group but retains similar halogenated properties.
  • 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene - Similar nitro substitution but differs in halogen positioning.
  • 4-Bromo-2-fluoro-5-nitrotoluene - Contains a bromo group instead of chloro, affecting its reactivity profile.

Comparison Table

Compound NameHalogen TypeNitro GroupUnique Properties
4-Chloro-2-fluoro-5-nitrotolueneChloroYesModerate toxicity, potential biological activity
2-Chloro-4-fluorotolueneChloroNoLess toxic, used as a precursor
1-Chloro-5-fluoro-2-methyl-4-nitrobenzeneChloroYesDifferent positioning affects reactivity
4-Bromo-2-fluoro-5-nitrotolueneBromoYesHigher reactivity due to bromine

This comparison highlights that while these compounds share structural features, their unique substituents significantly influence their chemical behavior and potential applications.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18349-11-6

Wikipedia

4-Chloro-2-fluoro-5-nitrotoluene

Dates

Modify: 2023-08-15

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